[(3-Chlorophenyl)(cyclopropyl)methyl](ethyl)amine
Description
(3-Chlorophenyl)(cyclopropyl)methylamine is a tertiary amine featuring a 3-chlorophenyl group, a cyclopropylmethyl moiety, and an ethyl substituent. Its molecular formula is C₁₂H₁₆ClN, with a molar mass of 209.72 g/mol. The compound’s structural uniqueness arises from the combination of an electron-withdrawing chlorine atom on the phenyl ring, a strained cyclopropane ring, and a flexible ethylamine chain. These features influence its physicochemical properties, such as lipophilicity and metabolic stability, making it relevant in pharmacological and toxicological studies .
Properties
IUPAC Name |
N-[(3-chlorophenyl)-cyclopropylmethyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-2-14-12(9-6-7-9)10-4-3-5-11(13)8-10/h3-5,8-9,12,14H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBNNKVJOWLAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(cyclopropyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylmethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (3-Chlorophenyl)(cyclopropyl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(cyclopropyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Chlorophenyl)(cyclopropyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(cyclopropyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3-Chlorophenyl)methylamine
- Structure : Retains the 3-chlorophenyl group but replaces the cyclopropylmethyl and ethyl groups with a 2-methylpropyl chain.
- Molecular Formula : C₁₁H₁₆ClN; Molar Mass : 197.70 g/mol.
[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine
- Structure : Features a 3-chlorophenyl-ethyl backbone with an isopropylamine substituent.
- Molecular Formula : C₁₁H₁₅ClN; Molar Mass : 197.71 g/mol.
- Key Differences : The isopropyl group introduces greater steric hindrance than the ethyl group in the target compound, which may alter receptor interactions .
N-[(3-Fluorophenyl)methyl]cyclobutanamine
- Structure : Substitutes chlorine with fluorine on the phenyl ring and replaces cyclopropane with cyclobutane.
- Molecular Formula : C₁₁H₁₄FN; Molar Mass : 179.24 g/mol.
- Key Differences : Fluorine’s smaller size and higher electronegativity reduce electron-withdrawing effects compared to chlorine. The cyclobutane ring, with lower ring strain than cyclopropane, may enhance conformational stability but reduce reactivity .
Physicochemical and Pharmacological Properties
| Compound | Molar Mass (g/mol) | LogP (Predicted) | Key Pharmacological Notes |
|---|---|---|---|
| (3-Chlorophenyl)(cyclopropyl)methylamine | 209.72 | ~2.8 | High lipophilicity enhances blood-brain barrier penetration. |
| (3-Chlorophenyl)methylamine | 197.70 | ~2.5 | Reduced metabolic stability due to lack of cyclopropane. |
| [1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine | 197.71 | ~2.6 | Steric hindrance may limit enzyme binding. |
| CPENSpm (N1-ethyl-N11-[(cyclopropyl)methyl]-4,8-diazaundecane) | 343.53 | ~1.2 | Polyamine analogue with rapid cytotoxicity via programmed cell death induction . |
Cytotoxicity and Apoptosis Induction
- The target compound’s cyclopropyl group is structurally analogous to CPENSpm, a polyamine analogue known to induce apoptosis in cancer cells by activating spermidine/spermine N1-acetyltransferase (SSAT) . However, the ethylamine chain in the target compound may limit its polyamine-like activity, redirecting its mechanism toward neurotransmitter modulation.
Toxicity Profiles
- Cyclopropane-containing compounds, such as Cyclopropanebutanoic acid derivatives, exhibit significant toxicity in Daphnia magna (LC₅₀ = 6.99 × 10⁻² mg/L), suggesting that the cyclopropane moiety in the target compound may contribute to ecological toxicity .
Anticholinesterase Potential
- Compounds like 1-((1-arylcycloalkyl)methyl)amines (with cyclopropyl or cyclohexyl rings) have been studied as pretreatments for organophosphate intoxication due to their anticholinesterase activity . The target compound’s cyclopropyl group may similarly enhance acetylcholinesterase binding, though this requires validation.
Biological Activity
The compound (3-Chlorophenyl)(cyclopropyl)methylamine , also referred to as 1-(3-Chlorophenyl)ethylamine , is a synthetic organic molecule notable for its unique structural features, including a chlorophenyl group and a cyclopropylmethyl moiety. This compound belongs to the class of amines, which are derived from ammonia. The presence of both cyclopropyl and chlorophenyl groups suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.
Biological Activities
Research indicates that compounds similar to (3-Chlorophenyl)(cyclopropyl)methylamine exhibit a range of biological activities:
- Antidepressant Effects : Compounds with amine structures have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders. For instance, similar amines have shown efficacy in enhancing serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. Studies have indicated that related compounds can inhibit pro-inflammatory mediators, thus reducing inflammation in various biological models .
- Antimicrobial Activity : The presence of aromatic and aliphatic groups often correlates with antimicrobial properties. Preliminary investigations have suggested that this compound may exhibit activity against certain bacterial strains, warranting further exploration in drug development.
The mechanism by which (3-Chlorophenyl)(cyclopropyl)methylamine exerts its biological effects involves interactions with specific molecular targets:
- Receptor Interaction : The compound may influence neurotransmitter receptors, particularly those involved in mood regulation (e.g., serotonin and dopamine receptors) and inflammatory responses.
- Enzyme Modulation : It can modulate enzyme activities associated with metabolic pathways, potentially affecting drug metabolism and efficacy .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into how slight variations can lead to significant differences in biological activity:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(4-Chlorophenyl)ethylamine | Chlorophenyl group at a different position | Antidepressant effects |
| N,N-Dimethylcyclopropylmethylamine | Dimethyl substitution on nitrogen | Potential CNS activity |
| 2-(3-Chlorophenyl)-N-cyclopropylethylamine | Variation in ethylene linkage | Antimicrobial properties |
This table illustrates how modifications to the core structure can impact pharmacological profiles and therapeutic applications.
Case Studies
Several studies have investigated the pharmacological effects of related compounds:
- Antidepressant Activity : A study assessed the efficacy of cyclopropyl-substituted amines in rodent models of depression, demonstrating significant improvements in behavioral outcomes compared to controls .
- Anti-inflammatory Effects : Research on similar amines showed their ability to reduce inflammation markers in animal models, supporting their potential use as therapeutic agents for inflammatory diseases .
- Antimicrobial Testing : In vitro studies indicated that compounds with similar structures exhibited antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
